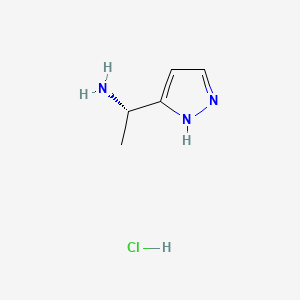
(S)-1-(1H-Pyrazol-3-yl)ethanamine HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride typically involves the reaction of pyrazole derivatives with ethanamine under controlled conditions. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then converted to the corresponding ester. This ester undergoes reduction to form the pyrazole-3-yl ethanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as crystallization, purification, and drying to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ethanamine side chain.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce various pyrazole-3-yl ethanamine derivatives.
Scientific Research Applications
(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-acetic acid hydrochloride
- 2-Carboxamido-6-(1H-pyrazol-3-yl)-pyridines
Uniqueness
(S)-1-(1H-Pyrazol-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
UWGVZSFDNPZXKG-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)N.Cl |
Canonical SMILES |
CC(C1=CC=NN1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747038.png)
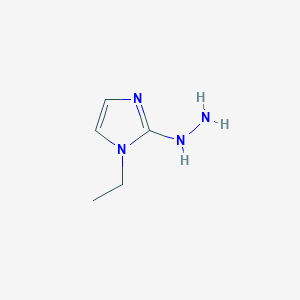
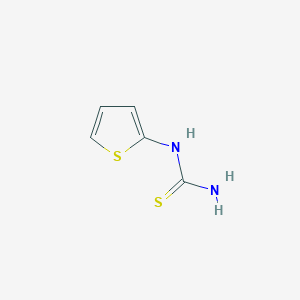
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747056.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)
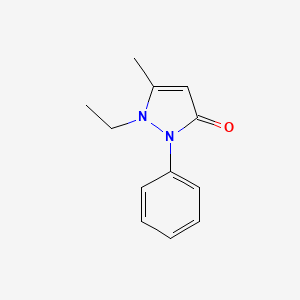

![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11747092.png)
![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747097.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11747103.png)
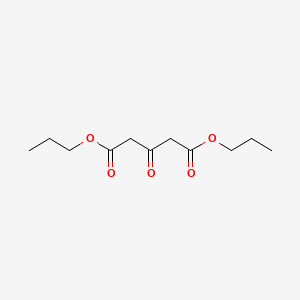
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747128.png)
![(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B11747135.png)
